molecular formula C22H18N2O4 B12027444 4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate

4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate

Cat. No.: B12027444
M. Wt: 374.4 g/mol
InChI Key: OIHNHPLHSVZYNB-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate typically involves the following steps:

    Formation of the hydrazone: This step involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Condensation reaction: The hydrazone is then reacted with 4-formylbenzoic acid under acidic conditions to form the desired compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with 3-methylbenzoic acid in the presence of a suitable catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazone group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of 4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 3-methylbenzaldehyde.

    Reduction: Formation of 4-{(E)-[2-(4-aminobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A simpler compound with similar functional groups.

    4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl benzoate: A closely related compound without the methyl group on the benzoate moiety.

    4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 4-methylbenzoate: Another similar compound with a different substitution pattern on the benzoate group.

Uniqueness

4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate is unique due to its specific combination of functional groups and substitution pattern. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C22H18N2O4/c1-15-3-2-4-18(13-15)22(27)28-20-11-5-16(6-12-20)14-23-24-21(26)17-7-9-19(25)10-8-17/h2-14,25H,1H3,(H,24,26)/b23-14+

InChI Key

OIHNHPLHSVZYNB-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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